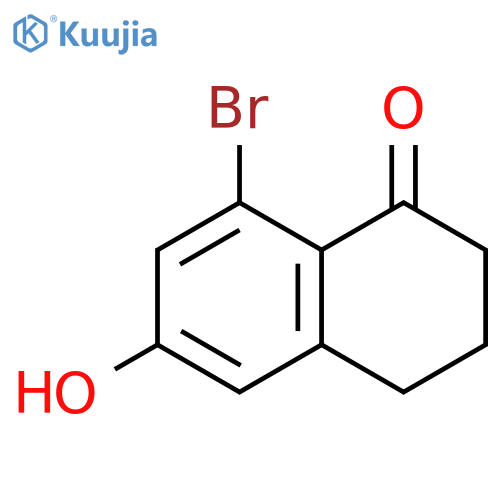Cas no 1344714-87-9 (1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy-)

1344714-87-9 structure
商品名:1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy-
1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy- 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy-
- 8-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one
- 1344714-87-9
- 8-bromo-6-hydroxy-3,4-dihydro-2H-naphthalen-1-one
- E82576
- CS-0254658
- MFCD21360104
- SY351005
- 8-bromo-6-hydroxy-tetralin-1-one
- PS-18805
- 8-BROMO-6-HYDROXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
-
- インチ: 1S/C10H9BrO2/c11-8-5-7(12)4-6-2-1-3-9(13)10(6)8/h4-5,12H,1-3H2
- InChIKey: HRUOCURHQRPYCC-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=C(O)C=C2Br)CCC1
計算された属性
- せいみつぶんしりょう: 239.97859g/mol
- どういたいしつりょう: 239.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1231196-500MG |
8-bromo-6-hydroxy-tetralin-1-one |
1344714-87-9 | 97% | 500mg |
$1030 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231196-5G |
8-bromo-6-hydroxy-tetralin-1-one |
1344714-87-9 | 97% | 5g |
$4655 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231196-1G |
8-bromo-6-hydroxy-tetralin-1-one |
1344714-87-9 | 97% | 1g |
$1550 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1231196-500MG |
8-bromo-6-hydroxy-tetralin-1-one |
1344714-87-9 | 97% | 500mg |
$1030 | 2025-02-27 | |
| Aaron | AR01XGPK-250mg |
8-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one |
1344714-87-9 | 95% | 250mg |
$572.00 | 2023-12-16 | |
| 1PlusChem | 1P01XGH8-1g |
8-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one |
1344714-87-9 | 95.00% | 1g |
$1288.00 | 2023-12-22 | |
| 1PlusChem | 1P01XGH8-250mg |
8-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one |
1344714-87-9 | 95.00% | 250mg |
$517.00 | 2023-12-22 | |
| eNovation Chemicals LLC | Y1231196-500mg |
8-bromo-6-hydroxy-tetralin-1-one |
1344714-87-9 | 97% | 500mg |
$1030 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1231196-100mg |
8-bromo-6-hydroxy-tetralin-1-one |
1344714-87-9 | 97% | 100mg |
$370 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1231196-250MG |
8-bromo-6-hydroxy-tetralin-1-one |
1344714-87-9 | 97% | 250mg |
$620 | 2025-02-27 |
1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy- 関連文献
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
1344714-87-9 (1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy-) 関連製品
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
